Carbonic Anhydrase II (CA II) Inhibitory Potency: 2-Mercapto-1-methyl-1H-benzimidazole-5-sulfonamide vs. Standard Sulfonamide Acetazolamide
The compound exhibits moderate inhibitory activity against human carbonic anhydrase II (hCA II) with a Ki value of 128 nM, as determined by a stopped-flow CO2 hydration assay [1]. This value places its potency approximately 10-fold lower than the clinical standard acetazolamide (AZA), which typically exhibits a Ki for hCA II in the range of 12 nM in comparable assays [2]. While less potent than AZA, the compound's 128 nM Ki is within a useful range for chemical probe development and is notably more potent than many non-sulfonamide CA inhibitor scaffolds.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 128 nM |
| Comparator Or Baseline | Acetazolamide (AZA): Ki ≈ 12 nM |
| Quantified Difference | Target compound is approximately 10-fold less potent than acetazolamide |
| Conditions | Recombinant human CA II; stopped-flow CO2 hydration assay; 15 min pre-incubation |
Why This Matters
This quantitative benchmark allows researchers to position the compound's potency relative to a widely used reference inhibitor, informing its suitability for assay development or as a starting point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50493726 (CHEMBL2436875): Ki=128 nM for human carbonic anhydrase 2. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
